N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S/c1-23-16-8-7-15(11-17(16)24-2)25(21,22)20-12-18(9-10-18)13-3-5-14(19)6-4-13/h3-8,11,20H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZOCCCEIJHGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been used in suzuki–miyaura coupling reactions, which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst. Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound might be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound might also be involved in the formation of new Pd–C bonds through oxidative addition and the transfer of groups from boron to palladium through transmetalation.
Result of Action
It is known that the compound might participate in the formation of new pd–c bonds and the transfer of groups from boron to palladium, which could result in the formation of new carbon–carbon bonds.
Biological Activity
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyclopropyl group, a fluorophenyl moiety, and a sulfonamide functional group. Its molecular formula is C17H20FNO4S, with notable features that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit certain enzymes and receptors involved in various physiological processes. The sulfonamide group enhances its binding affinity to target proteins, which may include:
- Enzymatic inhibition : The compound may act as a reversible inhibitor of enzymes implicated in metabolic pathways.
- Receptor modulation : It may modulate the activity of neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Antitumor Activity
Several studies have indicated that this compound exhibits antitumor properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines through:
- Activation of caspase pathways.
- Inhibition of cell proliferation markers.
Antibacterial Activity
The compound also displays antibacterial properties against various strains. Its effectiveness was tested against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study 1: Antitumor Efficacy in Animal Models
A recent study evaluated the antitumor efficacy of the compound in vivo using mouse models with induced tumors. The results showed significant tumor reduction compared to control groups, suggesting that the compound could be developed into a therapeutic agent for cancer treatment.
Case Study 2: Safety Profile Assessment
Another study focused on the safety profile of this compound. Toxicological evaluations revealed no severe adverse effects at therapeutic doses, supporting its potential for clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
